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Compound of Interest

Compound Name: (2-Fluoro-6-nitrophenyl)methanol

Cat. No.: B1394091 Get Quote

An In-depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol

Introduction: A Strategic Building Block in Modern
Synthesis
(2-Fluoro-6-nitrophenyl)methanol, CAS No. 1643-60-3, is a substituted benzyl alcohol that

serves as a highly functionalized and strategic intermediate in synthetic organic chemistry. Its

unique trifunctional arrangement—a nucleophilic hydroxyl group, an electron-withdrawing nitro

group, and a directing fluoro group—offers a versatile platform for the construction of complex

molecular architectures. The ortho-positioning of the fluorine and nitro substituents relative to

the hydroxymethyl group creates significant steric and electronic effects, which can be

leveraged by medicinal and process chemists to achieve specific synthetic outcomes. This

guide provides an in-depth examination of the compound's properties, a robust protocol for its

synthesis and characterization, and insights into its application, tailored for researchers and

professionals in drug development and fine chemical synthesis.

Core Physicochemical & Structural Properties
The fundamental properties of (2-Fluoro-6-nitrophenyl)methanol are summarized below. This

data is critical for reaction planning, safety assessments, and analytical method development.
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Property Value Source(s)

CAS Number 1643-60-3 [1]

Molecular Formula C₇H₆FNO₃ [1]

Molecular Weight 171.13 g/mol [1]

IUPAC Name
(2-Fluoro-6-

nitrophenyl)methanol
N/A

Synonyms 2-Fluoro-6-nitrobenzyl alcohol

Appearance Solid

Storage
Store at 2-8°C, sealed in a dry

environment
[1]

Synthesis and Purification: A Validated Approach
While multiple synthetic routes may be conceived, a reliable and scalable method for preparing

(2-Fluoro-6-nitrophenyl)methanol is via the reduction of its corresponding carboxylic acid, 2-

fluoro-6-nitrobenzoic acid. This precursor is commercially available, often utilized in

pharmaceutical synthesis itself. The reduction of a carboxylic acid to a primary alcohol is a

fundamental transformation in organic synthesis.

Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is selected as the reducing

agent due to its high reactivity, which is necessary for the efficient reduction of a carboxylic

acid. Unlike milder reagents such as sodium borohydride (NaBH₄), which are typically

ineffective for this transformation, LiAlH₄ provides the potent hydride source required. The

reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent

violent quenching of the highly reactive LiAlH₄ by acidic protons.
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Figure 1: Proposed workflow for the synthesis of (2-Fluoro-6-nitrophenyl)methanol.
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Detailed Synthesis Protocol
Preparation: Under an inert atmosphere (Nitrogen or Argon), slowly add lithium aluminum

hydride (LiAlH₄, 1.2 eq.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck

flask equipped with a reflux condenser and a dropping funnel. Cool the resulting slurry to 0°C

in an ice bath.

Addition: Dissolve 2-fluoro-6-nitrobenzoic acid (1.0 eq.) in anhydrous THF and add it to the

dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ slurry, maintaining the

internal temperature below 10°C. The dropwise addition is crucial to control the exothermic

reaction and gas evolution.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Heat the mixture to reflux and monitor the reaction progress by Thin

Layer Chromatography (TLC) until the starting material is consumed.

Quenching: Cool the reaction mixture back to 0°C. Cautiously and sequentially, add

dropwise: water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where

X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) is designed to

produce a granular, easily filterable precipitate of aluminum salts.

Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of

Celite®, washing the filter cake thoroughly with ethyl acetate.

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure. The resulting crude product can be purified

by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield

pure (2-Fluoro-6-nitrophenyl)methanol.

Structural & Purity Verification: A Multi-Technique
Approach
As this compound is a synthetic intermediate, rigorous confirmation of its structure and purity is

paramount. A combination of spectroscopic techniques provides a self-validating system for

identity confirmation. While public spectral libraries lack a complete experimental dataset for

this specific CAS number, the following section details the protocols for data acquisition and
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provides an expert prediction of the expected results based on established spectroscopic

principles and data from analogous compounds.

Spectroscopic Analysis
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Click to download full resolution via product page

Figure 2: Logic diagram for the structural verification of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. The combined

analysis of ¹H and ¹³C NMR provides an unambiguous structural fingerprint.

Protocol:

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

Analysis: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm)

and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Justification

~7.8-8.0 m 1H Ar-H

Aromatic proton

ortho to the

electron-

withdrawing NO₂

group, expected

to be downfield.

~7.5-7.7 m 1H Ar-H

Aromatic proton

para to the NO₂

group.

~7.2-7.4 m 1H Ar-H

Aromatic proton

ortho to the F

atom. Complex

splitting due to

coupling with

other protons

and the fluorine

atom is

expected.

~4.9 s or d 2H -CH₂OH

Methylene

protons of the

benzyl alcohol.

May show a

doublet if

coupled to the

OH proton. The

chemical shift is

downfield due to

attachment to the

aromatic ring and

oxygen.[2]

~2.0-3.0 br s 1H -CH₂OH Hydroxyl proton.

Often a broad

singlet; its
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position is

concentration

and solvent-

dependent.[3]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment Justification

~160 (d) C-F

Aromatic carbon directly

bonded to fluorine. Will appear

as a doublet with a large ¹JCF

coupling constant. Based on

data for 1-fluoro-2-nitro-

benzene.[4]

~148 (d) C-NO₂

Aromatic carbon bearing the

nitro group. Will likely show a

smaller ²JCF coupling.

~135 (d) C-CH₂OH

Aromatic carbon attached to

the hydroxymethyl group.

Expected to show a small JCF

coupling.

~132 (d) Ar-CH Aromatic methine carbon.

~128 (d) Ar-CH Aromatic methine carbon.

~120 (d) Ar-CH
Aromatic methine carbon,

likely shielded by the ortho-F.

~60-65 -CH₂OH

Aliphatic carbon of the

hydroxymethyl group. Shift is

typical for carbons attached to

an oxygen atom.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to rapidly identify the key functional groups present in the molecule.
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Protocol:

Sample Preparation: Place a small amount of the solid product directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record a spectrum over the range of 4000-400 cm⁻¹.

Predicted Key IR Absorptions:

Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3500-3200 Strong, Broad O-H stretch Alcohol (-OH)

3100-3000 Medium C-H stretch Aromatic C-H

~1530 Strong
N-O asymmetric

stretch
Nitro (-NO₂)

~1350 Strong N-O symmetric stretch Nitro (-NO₂)

~1250 Medium-Strong C-F stretch Aryl-Fluoride

1200-1000 Strong C-O stretch Primary Alcohol

Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its

fragmentation pattern.

Protocol:

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron

Ionization (EI) source.

Analysis: The molecular ion peak (M⁺) should correspond to the molecular weight (171.13).

Predicted Mass Spectrum Fragmentation:

Molecular Ion (M⁺): m/z = 171. This peak confirms the molecular formula.
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Key Fragments:

m/z = 154 [M-OH]⁺: Loss of the hydroxyl radical.

m/z = 153 [M-H₂O]⁺: Loss of water, a common fragmentation for alcohols.

m/z = 141 [M-CH₂O]⁺: Loss of formaldehyde.

m/z = 125: A fragment corresponding to the fluoronitrobenzene cation after loss of the

CH₂OH group. Data from the related 2-chloro-6-fluorobenzyl alcohol shows loss of the

CH₂OH group as a key fragmentation pathway.[6]

Applications in Chemical Synthesis
(2-Fluoro-6-nitrophenyl)methanol is primarily employed as a versatile intermediate. Its value

lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical

modifications.

As a Nucleophilic Synthon: The primary alcohol can be easily oxidized to the corresponding

aldehyde or carboxylic acid, providing entry into a wide range of carbonyl chemistry.

Alternatively, it can be converted into a leaving group (e.g., tosylate or halide) to serve as an

electrophilic benzylating agent.

Directing Group for Aromatic Substitution: The fluorine and nitro groups strongly influence

the electronics of the aromatic ring. The nitro group can be reduced to an amine, which is a

key functional group in many pharmaceutical agents. This aniline can then undergo a host of

transformations (e.g., diazotization, amide formation, N-alkylation).

Platform for Heterocycle Formation: The ortho-relationship between the reduced amine and

the hydroxymethyl group (after a synthetic step) can be used as a handle for constructing

fused heterocyclic ring systems, a common scaffold in medicinal chemistry.

Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards. The Globally

Harmonized System (GHS) classifications indicate it requires careful management in a

laboratory setting.
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Hazard Class Code Phrase

Eye Irritation H319 Causes serious eye irritation

Respiratory Irritation H335 May cause respiratory irritation

Handling Protocol:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles,

chemical-resistant gloves (e.g., nitrile), and a lab coat.

Precautions: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly

after handling.

Storage: Keep the container tightly sealed in a dry, cool (2-8°C), and well-ventilated place

away from incompatible materials such as strong oxidizing agents.

Conclusion
(2-Fluoro-6-nitrophenyl)methanol is a valuable and strategically designed chemical building

block. Its utility is defined by the interplay of its three distinct functional groups, which allows for

diverse and controlled synthetic transformations. This guide provides the foundational

knowledge for its synthesis, a robust framework for its analytical verification, and an

understanding of its practical application. Adherence to the described protocols for synthesis,

analysis, and safety will enable researchers to effectively and safely leverage this compound in

the development of novel molecules for the pharmaceutical and fine chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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